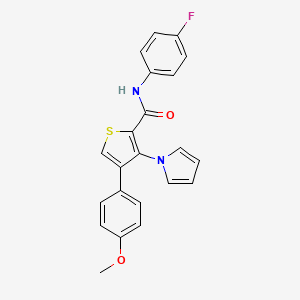
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17FN2O2S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex structure that includes a thiophene ring, carboxamide group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C22H17FN2O2S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity through various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, with notable cytotoxic effects linked to its structural features.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.98 ± 1.22 | Apoptosis induction via Bcl-2 inhibition |
| HT29 | 23.30 ± 0.35 | Cell cycle arrest in G2/M phase |
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the phenyl ring is crucial for enhancing the anticancer activity of the compound .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A431 and HT29 cell lines. The results indicated a potent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Molecular dynamics simulations revealed that it primarily interacts with Bcl-2 proteins, disrupting their function and promoting programmed cell death .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-10-4-15(5-11-18)19-14-28-21(20(19)25-12-2-3-13-25)22(26)24-17-8-6-16(23)7-9-17/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKXRDRIHOSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














